2-甲基-d3-丙酸-3,3,3-d3

描述

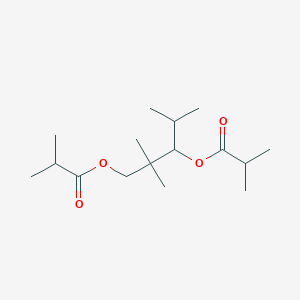

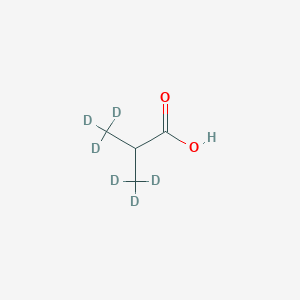

"2-Methyl-d3-propionic-3,3,3-d3 acid" is a chemically labeled form of propionic acid, where specific hydrogen atoms have been replaced with deuterium (d3), an isotope of hydrogen. This modification makes it a valuable tool in various scientific studies, including metabolic research, due to its stable isotopic labeling.

Synthesis Analysis

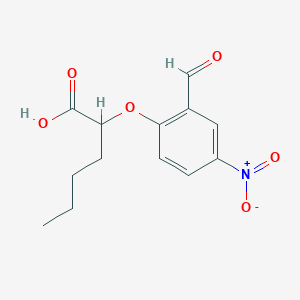

The synthesis of 2-Methyl-d3-propionic-3,3,3-d3 acid involves the alkylation of diethyl allylmalonate with iodomethane-d3, followed by deallylation and hydrolysis. This process yields highly pure methylmalonic and propionic acids labeled at the methyl groups. Decarboxylation of methyl-d3-malonic acid affords propionic-3,3,3-d3 acid with high purity (Allevi, Longo, & Anastasia, 1999).

Molecular Structure Analysis

The molecular structure of propionic acid, the parent molecule of 2-Methyl-d3-propionic-3,3,3-d3 acid, predominantly exists in a cis-conformation, where the methyl group eclipses the carbonyl bond, and the hydroxyl hydrogen is situated between the two oxygen atoms. This conformation is crucial for understanding the interactions and reactivity of its deuterated analog (Stiefvater, 1975).

科学研究应用

恢复和合成应用

丙酸的回收

丙酸是各种行业中重要的羧酸,在水溶液中的回收已经通过反应性萃取方法进行了研究。Keshav、Chand和Wasewar(2009)的研究探讨了用Aliquat 336在不同稀释剂中萃取丙酸,为高效回收丙酸提供了见解,这对于类似2-甲基-d3-丙酸-3,3,3-d3酸(Keshav, Chand, & Wasewar, 2009)的衍生物可能是相关的。

丙酸衍生物的合成

Zhe(2000)通过酯化-氧化-水解过程合成3-羟基-2,2-二甲基丙酸,突显了可用于合成this compound酸及其衍生物的方法(Hong Zhe, 2000)。

药物化学应用

仿生甲基化试剂

王等人(2020)开发了一种强大的d3-甲基化试剂DMTT,展示了其在复杂分子的d3-甲基化中的选择性。这项研究对药物化学至关重要,同位素标记,包括氘,可以增强药物分子的追踪和稳定性,而不会显著改变其生物功能(Wang et al., 2020)。

材料科学应用

超支化共聚物

刘等人(2012)使用基于2,2-双(羟甲基)丙酸的树枝状分子合成了两性超支化共聚物。这些共聚物以其对亲水性客体的独特包封能力展示了丙酸衍生物在创造具有特定功能性能的先进材料中的潜力(Liu et al., 2012)。

分析化学应用

同位素标记和衍生化

Bollenbach等人(2022)对甲基丙二酸衍生物的五氟苯基衍生物化和在人类尿液中通过GC-MS的测定的研究说明了丙酸衍生物在分析化学中的应用。这项研究强调了这些衍生物在为生物样本开发敏感和特异的分析方法方面的重要性(Bollenbach et al., 2022)。

未来方向

作用机制

Target of Action

The primary target of 2-Methyl-d3-propionic-3,3,3-d3 acid is the signal transducer and activator of transcription 3 (STAT3) signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

2-Methyl-d3-propionic-3,3,3-d3 acid interacts with its target by acting as an inhibitor . It inhibits the STAT3 signaling pathway, which can lead to the suppression of cell growth and induction of cell apoptosis .

Biochemical Pathways

The compound affects the STAT3 signaling pathway . The inhibition of this pathway can lead to a decrease in cell proliferation and an increase in cell apoptosis, affecting the overall growth and survival of cells .

Result of Action

The molecular and cellular effects of the action of 2-Methyl-d3-propionic-3,3,3-d3 acid include the inhibition of cell growth and the induction of cell apoptosis . These effects are primarily due to the compound’s inhibitory action on the STAT3 signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-d3-propionic-3,3,3-d3 acid. For instance, the compound is stable if stored under recommended conditions . .

属性

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482005 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29054-08-8 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。